(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride
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Overview
Description
(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry and its role as a building block in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the catalytic hydrogenation of 2-amino-1-phenylpropan-1-one using a chiral catalyst to obtain the desired enantiomer . Another approach involves the use of chiral auxiliaries or chiral catalysts to achieve enantioselective synthesis .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced chiral catalysts and reaction conditions to ensure the desired stereochemistry is achieved .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions include the corresponding ketones, aldehydes, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride include:
- (1S,2S)-2-Amino-1-phenylpropan-1-ol
- (1R,2R)-1,2-Diphenylethane-1,2-diamine
- (1R,2R)-1,2-Diaminocyclohexane
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry, which imparts unique biological and chemical properties. This stereochemistry is crucial for its role as a chiral building block and its effectiveness in various applications .
Properties
CAS No. |
53643-20-2 |
---|---|
Molecular Formula |
C9H13NO.ClH C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
(1R,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m1./s1 |
InChI Key |
DYWNLSQWJMTVGJ-JXLXBRSFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)N.Cl |
SMILES |
CC(C(C1=CC=CC=C1)O)N.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N.Cl |
melting_point |
381 to 385 °F (NTP, 1992) |
physical_description |
Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992) |
solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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